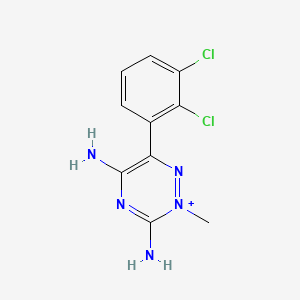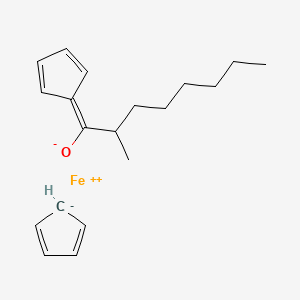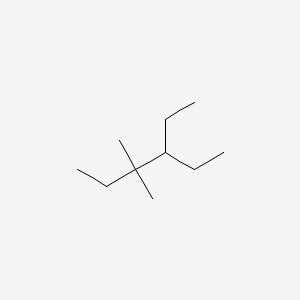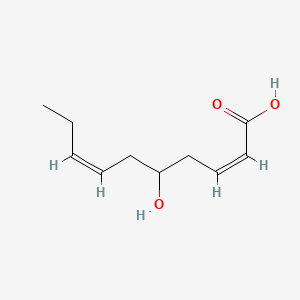
(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid is an organic compound characterized by the presence of hydroxyl and diene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The diene system can be selectively reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and diene groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z,7Z)-Cycloocta-2,7-dienone
- (2Z,7Z)-5,6-dihydro-4H-oxocine
- 4-Hydroxyphenylacetic acid
Uniqueness
(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid is unique due to its specific combination of hydroxyl and diene functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique set of properties that can be exploited in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
94088-23-0 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(2Z,7Z)-5-hydroxydeca-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h3-5,8-9,11H,2,6-7H2,1H3,(H,12,13)/b4-3-,8-5- |
InChI-Schlüssel |
MCZMHZXLVYUIFV-UBNNFMAXSA-N |
Isomerische SMILES |
CC/C=C\CC(C/C=C\C(=O)O)O |
Kanonische SMILES |
CCC=CCC(CC=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
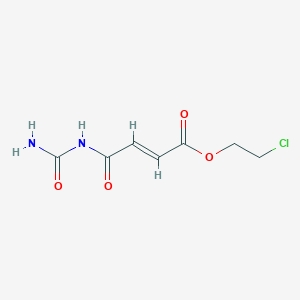



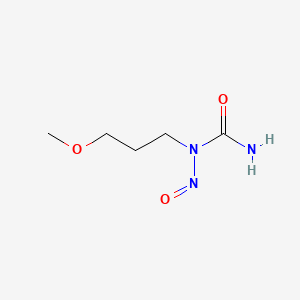
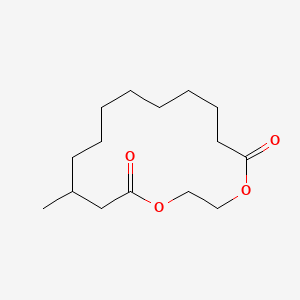
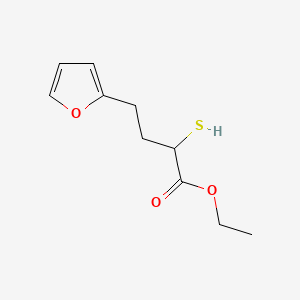
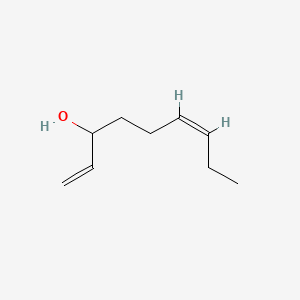
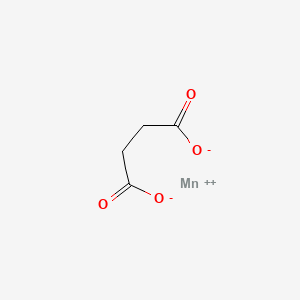
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
